
2-(2-morpholinyl)-N-propyl-N-(3-pyridinylmethyl)acetamide dihydrochloride
Übersicht
Beschreibung
2-(2-morpholinyl)-N-propyl-N-(3-pyridinylmethyl)acetamide dihydrochloride, commonly known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a synthetic compound that belongs to the class of N-substituted acetamides and is known for its unique pharmacological properties.
Wirkmechanismus
The exact mechanism of action of MPA is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and receptors in the body. MPA has been shown to inhibit the activity of phosphodiesterase 10A, which is involved in the regulation of dopamine signaling in the brain. MPA has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, MPA has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
MPA has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter signaling, the inhibition of cell proliferation, and the induction of apoptosis. MPA has been shown to increase the levels of dopamine and acetylcholine in the brain, which are neurotransmitters involved in the regulation of mood, cognition, and movement. MPA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
MPA has several advantages as a tool in lab experiments, including its ability to selectively modulate various cellular processes and its relatively low toxicity. However, MPA also has several limitations, including its limited solubility in aqueous solutions and its potential off-target effects.
Zukünftige Richtungen
There are several future directions for research on MPA, including the development of more potent and selective MPA analogs, the identification of novel drug targets for MPA, and the investigation of MPA's potential applications in other fields, such as immunology and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of MPA and to elucidate its potential off-target effects.
Wissenschaftliche Forschungsanwendungen
MPA has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, MPA has been shown to have neuroprotective effects and has been suggested as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, MPA has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. MPA has also been used as a tool in drug discovery, as it can be used to identify novel drug targets and to screen potential drug candidates.
Eigenschaften
IUPAC Name |
2-morpholin-2-yl-N-propyl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-2-7-18(12-13-4-3-5-16-10-13)15(19)9-14-11-17-6-8-20-14/h3-5,10,14,17H,2,6-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHSOCWNPCXNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CN=CC=C1)C(=O)CC2CNCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B3988600.png)
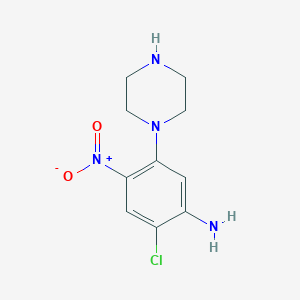
![N-(4-{[allyl(2-methoxybenzyl)amino]methyl}phenyl)acetamide](/img/structure/B3988616.png)
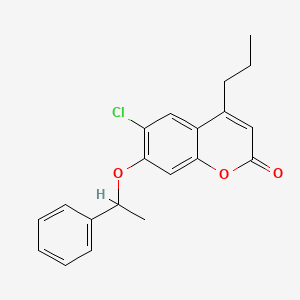
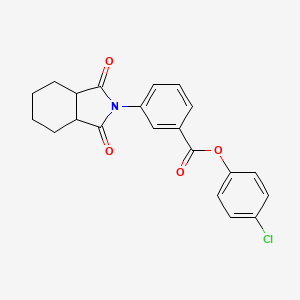


![2-naphthyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3988642.png)
![N-benzyl-N'-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B3988647.png)
![5-(1,3-benzodioxol-5-ylmethyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3988659.png)
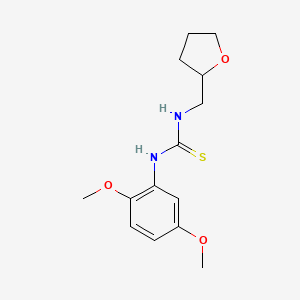
![3-nitro-4-[(3,3,5-trimethylcyclohexyl)amino]-2H-chromen-2-one](/img/structure/B3988684.png)
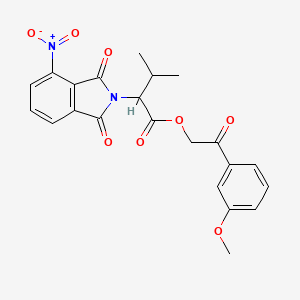
![4-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3988698.png)